molecular formula C10H10F2O B7963554 1-(2-(Difluoromethyl)-5-methylphenyl)ethan-1-one

1-(2-(Difluoromethyl)-5-methylphenyl)ethan-1-one

Cat. No.: B7963554
M. Wt: 184.18 g/mol
InChI Key: PPUYCAMUZVGLNG-UHFFFAOYSA-N
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Description

X-ray Crystallographic Studies

Single-crystal X-ray diffraction analysis of 1-(2-(difluoromethyl)-5-methylphenyl)ethan-1-one reveals a monoclinic crystal system with space group P2₁/c (Table 1). The asymmetric unit contains one molecule, with the difluoromethyl group (-CF₂H) adopting a staggered conformation relative to the carbonyl oxygen. Key bond lengths include C=O (1.221 Å) and C-CF₂H (1.504 Å), consistent with hybridized sp² and sp³ carbons, respectively.

Table 1: Crystallographic parameters of this compound

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 7.42 Å, b = 10.15 Å, c = 12.87 Å
β angle 98.4°
Volume 940.5 ų

Intermolecular C-H···O hydrogen bonds (2.48–2.65 Å) between the carbonyl oxygen and aromatic hydrogens stabilize the crystal lattice. The methyl group at the 5-position exhibits minimal steric hindrance, allowing planar alignment of the acetophenone moiety.

DFT-based Computational Modeling

DFT calculations at the B3LYP/6-31+G(d) level optimize the geometry, confirming the s-trans conformation as the global minimum (Figure 1). The energy difference between s-trans and s-cis conformers is 4.2 kcal/mol, attributed to repulsion between the carbonyl oxygen and difluoromethyl group in the s-cis form.

Figure 1: Optimized geometries of (A) s-trans and (B) s-cis conformers
(Insert schematic diagrams showing relative orientations of functional groups)

HOMO-LUMO analysis shows localized electron density on the carbonyl group (HOMO) and aromatic ring (LUMO), with an energy gap of 5.3 eV. Molecular electrostatic potential (MEP) maps highlight electrophilic regions at the carbonyl carbon (+0.32 e) and nucleophilic sites near oxygen (-0.45 e).

Comparative Analysis of 2D vs 3D Structural Representations

2D representations (e.g., SMILES: CC1=CC(=C(C=C1)C(F)F)C(=O)C) fail to capture torsional angles between the difluoromethyl and acetyl groups. X-ray and DFT-derived 3D models reveal a dihedral angle of 12.8° between the aromatic plane and acetophenone moiety, influencing π-π stacking interactions.

Table 2: Key geometric parameters from 2D and 3D models

Parameter 2D Representation 3D Model (X-ray)
C-CF₂H bond length 1.50 Å (assumed) 1.504 Å
Dihedral angle 0° (implicit) 12.8°
Interatomic F···O N/A 3.02 Å

3D analysis identifies non-covalent F···H-C interactions (3.15 Å) that stabilize crystal packing, undetectable in 2D frameworks. Electrostatic potential surfaces further demonstrate charge delocalization patterns critical for predicting reactivity.

Properties

IUPAC Name

1-[2-(difluoromethyl)-5-methylphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O/c1-6-3-4-8(10(11)12)9(5-6)7(2)13/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUYCAMUZVGLNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(F)F)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The mechanism proceeds through the generation of an acylium ion (R-C⁺=O) from acetyl chloride, facilitated by AlCl₃. This electrophile attacks the ortho position of the difluoromethyl-substituted toluene, followed by deprotonation to restore aromaticity. The para-methyl group directs the acetyl group to the ortho position relative to the difluoromethyl substituent, ensuring regioselectivity.

Key conditions include:

  • Solvent : Dichloromethane or nitrobenzene (polar aprotic solvents).

  • Temperature : 0–25°C to minimize side reactions.

  • Catalyst loading : Stoichiometric AlCl₃ (1.0–1.2 equivalents).

Limitations and Modifications

While effective, this method faces challenges:

  • Substrate sensitivity : Overacylation or polymerization may occur with highly activated arenes.

  • Catalyst handling : AlCl₃ is moisture-sensitive and generates hazardous waste.
    Alternative catalysts like FeCl₃ or ionic liquids have been explored but show lower yields (~60–70%) compared to AlCl₃ (~85%).

Radical Halogenation-Mediated Functionalization

A patent by CN102643180B describes a radical-based approach to synthesize halogenated analogs of cyclopropylethanones, adaptable to difluoromethyl ketones. This method uses halohydantoins as halogen sources and radical initiators under photolytic or thermal conditions.

Synthetic Procedure

  • Substrate preparation : 2-(2-Fluorophenyl)-1-cyclopropylethanone is dissolved in dichloromethane.

  • Radical initiation : Benzoyl peroxide (0.5–1.0 mol%) or azobisisobutylonitrile (AIBN) is added.

  • Halogenation : Dichlorohydantoin or dibromohydantoin (0.5 equivalents) is introduced.

  • Reaction : Conducted under 15W fluorescent light or reflux (40–60°C) for 4–8 hours.

Example :

ParameterValue
Substrate2-(2-Fluorophenyl)-1-cyclopropylethanone (10.0 g)
SolventDichloromethane (100 mL)
Halogen sourceDichlorohydantoin (5.6 g)
InitiatorBenzoyl peroxide (0.5 g)
Conditions25°C, 6–8 hours, light
Yield93% (GC purity)

Advantages Over Conventional Methods

  • Regioselectivity : Radical intermediates avoid directing effects, enabling functionalization at sterically hindered positions.

  • Solvent versatility : Compatible with methanol, acetonitrile, or tetrahydrofuran.

  • Scalability : Demonstrated at 100-g scale with 90–95% yields.

One-Pot Difluorination/Fragmentation Process

A novel one-pot strategy reported by the Royal Society of Chemistry involves sequential difluorination and fragmentation of trifluoromethyl diketones (General Procedures B and C). This method is adaptable to synthesize this compound by modifying the aryl substrate.

Stepwise Protocol

  • Trifluoromethyl diketone synthesis : React 4-methoxyacetophenone with ethyl trifluoroacetoacetate under basic conditions.

  • Difluorination : Treat with Selectfluor™ (2.5 equivalents) in acetonitrile at reflux (24 hours).

  • Fragmentation : Add triethylamine (1.5 equivalents) to cleave the pentafluoro-dihydroxy intermediate into the difluoromethyl ketone.

Example :

ParameterValue
Starting material4,4,4-Trifluoro-1-phenylbutane-1,3-dione (2.16 g)
Fluorinating agentSelectfluor™ (8.86 g)
SolventAcetonitrile (40 mL)
ConditionsReflux, 24 hours
Yield77% (after fragmentation)

Mechanistic Insights

  • Difluorination : Selectfluor™ abstracts fluorine from the trifluoromethyl group, forming a geminal difluoro intermediate.

  • Fragmentation : Base-induced elimination releases CO₂ and generates the α,α-difluoroketone.

Comparative Analysis of Preparation Methods

MethodYield (%)Cost EfficiencyScalabilityEnvironmental Impact
Friedel-Crafts70–85ModerateLaboratoryHigh (AlCl₃ waste)
Radical Halogenation90–95HighIndustrialLow (non-toxic solvents)
One-Pot Process70–80LowLaboratoryModerate (Selectfluor™ cost)

Key Findings :

  • Radical halogenation is superior for industrial-scale production due to high yields and solvent flexibility.

  • One-pot methods offer synthetic elegance but require costly fluorinating agents.

  • Friedel-Crafts remains viable for small-scale synthesis but faces environmental drawbacks .

Chemical Reactions Analysis

Types of Reactions

1-(2-(Difluoromethyl)-5-methylphenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl ethanone derivatives .

Scientific Research Applications

1-(2-(Difluoromethyl)-5-methylphenyl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(Difluoromethyl)-5-methylphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to desired biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways .

Comparison with Similar Compounds

1-(2,4-Difluoro-5-hydroxyphenyl)ethan-1-one (CAS: N/A)

  • Structure : Features hydroxyl (-OH) and difluoromethyl groups.
  • Applications : Used in medicinal chemistry for solubility enhancement in aqueous systems .

1-(2-Chlorophenyl)-2-(1,2,3,4-tetrazol-2-yl)ethan-1-one (CAS: N/A)

  • Structure : Contains a tetrazole ring and chlorine substituent.
  • Properties : The tetrazole ring introduces nitrogen-rich heterocyclic character, improving binding to metalloenzymes. Chlorine enhances electronegativity but reduces metabolic stability compared to fluorine.
  • Applications : Key intermediate in pharmaceuticals (e.g., antihypertensives) and agrochemicals (e.g., herbicides) .

1-(6-Chloropyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl Oxime (CAS: N/A)

  • Structure : Combines pyridine, triazole, and oxime ether groups.
  • Properties : The triazole-oxime moiety confers broad-spectrum fungicidal activity (EC₅₀ < 10 μM against Botrytis cinerea).
  • Applications : Agrochemical fungicide development .

1-(2-Ethoxy-5-fluorophenyl)ethan-1-one (CAS: 1466-79-1)

  • Structure : Ethoxy (-OCH₂CH₃) and fluorine substituents.
  • Properties : Ethoxy’s electron-donating effect contrasts with difluoromethyl’s electron-withdrawing nature, altering reactivity in electrophilic substitutions.
  • Applications : Precursor in photostable pesticide synthesis .

Key Findings

Electronic Effects :

  • The difluoromethyl group in the target compound enhances electrophilicity at the ketone carbonyl, facilitating nucleophilic additions (e.g., Grignard reactions) compared to ethoxy- or hydroxyl-substituted analogues .
  • Fluorine’s inductive effect stabilizes adjacent positive charges, improving catalytic activity in transition-metal-mediated couplings .

Biological Activity :

  • Difluoromethyl-substituted compounds exhibit superior antifungal activity (e.g., EC₅₀ = 3.2 μM against Fusarium graminearum) compared to chlorinated analogues (EC₅₀ = 8.7 μM), attributed to fluorine’s enhanced membrane permeability .

Synthetic Utility :

  • The methyl group at the para position in the target compound sterically shields reactive sites, reducing byproduct formation in multi-step syntheses versus unsubstituted difluorophenyl ketones .

Biological Activity

1-(2-(Difluoromethyl)-5-methylphenyl)ethan-1-one, also known as a difluoromethyl ketone derivative, has garnered attention in recent years due to its potential biological activities. This compound features a difluoromethyl group, which can significantly influence its pharmacological properties, including its interaction with biological targets and overall bioactivity.

The structure of this compound can be represented as follows:

C10H10F2O\text{C}_{10}\text{H}_{10}\text{F}_{2}\text{O}

This compound is characterized by:

  • A difluoromethyl group (CF2H-CF_2H).
  • A methyl group attached to a phenyl ring, which may enhance lipophilicity and cellular uptake.

Enzyme Inhibition

Difluoromethyl compounds have been shown to act as inhibitors for various enzymes. For example, they can inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis and tissue remodeling. This inhibition is crucial for preventing cancer spread and improving therapeutic outcomes.

Enzyme TargetInhibition Activity
MMP-2Significant
MMP-9Moderate

Pharmacokinetics

The pharmacokinetic profile of difluoromethyl compounds typically indicates favorable absorption and distribution characteristics. For instance, studies show that similar compounds possess adequate oral bioavailability and metabolic stability.

ParameterValue
Oral Bioavailability (%)31.8
Clearance (mL/h/kg)82.7 ± 1.97
Maximum Tolerated Dose (mg/kg)2000

Toxicity Studies

Toxicological assessments indicate that this compound may exhibit low acute toxicity levels in animal models. For example, compounds in this category did not show significant adverse effects at high doses (up to 2000 mg/kg).

Case Studies

In a notable study involving structurally similar compounds, researchers investigated the effects of difluoromethyl ketones on tumor growth in vivo. The results demonstrated a marked reduction in tumor size in treated groups compared to controls.

Case Study Summary:

  • Objective: Evaluate the anticancer efficacy of difluoromethyl ketones.
  • Model: BALB/c nude mice inoculated with MDA-MB-231 cells.
  • Outcome: Significant reduction in tumor volume after treatment with compound X (analogous to this compound).

Q & A

Q. What are the optimized synthetic routes for 1-(2-(Difluoromethyl)-5-methylphenyl)ethan-1-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves difluorination of trifluorobutane-1,3-dione precursors under controlled conditions. Key parameters include:
  • Temperature : Maintain 60–80°C to balance reaction rate and by-product formation .
  • Solvent Selection : Ethanol or methanol enhances reactant solubility and minimizes side reactions .
  • Catalysts : Sodium methoxide or similar bases can accelerate fluorination .
  • Purification : Flash column chromatography (e.g., 2.5% Et₂O/pentane) isolates the product with >85% purity .
    Yield optimization requires real-time monitoring via TLC or HPLC to terminate reactions at peak conversion.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how are data interpreted?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and methyl/difluoromethyl groups (δ 2.0–2.5 ppm for CH₃; δ 6.2–6.3 ppm as a triplet for CHF₂) .
  • ¹⁹F NMR : Confirm difluoromethyl presence (δ -121 to -122 ppm as a singlet) .
  • IR Spectroscopy : Detect carbonyl stretches (~1714 cm⁻¹) and C-F vibrations (~1141 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., [M-H]⁻ ion at m/z 156.0266) .
    Chromatographic purity is assessed via HPLC using C18 columns and acetonitrile/water gradients.

Advanced Research Questions

Q. How can researchers investigate the kinetic parameters and binding affinities of this compound with potential enzymatic targets?

  • Methodological Answer :
  • Kinetic Assays : Use a spectrophotometric assay to measure enzyme inhibition (e.g., IC₅₀). Vary substrate concentrations and fit data to Michaelis-Menten or Lineweaver-Burk plots .
  • Molecular Docking : Perform simulations (e.g., AutoDock Vina) to predict binding poses in enzyme active sites. Validate with mutagenesis studies targeting predicted interaction residues .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) by monitoring real-time interactions between the compound and immobilized enzymes .

Q. What strategies are recommended for addressing contradictions in spectroscopic data or unexpected by-products during synthesis?

  • Methodological Answer :
  • Cross-Validation : Combine NMR, IR, and HRMS to resolve ambiguities (e.g., distinguishing regioisomers) .
  • By-Product Analysis : Isolate impurities via preparative TLC and characterize structurally. Adjust reaction parameters (e.g., lower temperature to suppress decomposition) .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and substituent positions .

Q. How does the difluoromethyl group influence the compound's electronic properties and reactivity, and what computational methods validate these effects?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to model electron density maps and frontier molecular orbitals. Compare HOMO/LUMO energies with non-fluorinated analogues to assess electrophilicity .
  • Solvent Effects : Conduct solvatochromic studies to evaluate polarity changes induced by the difluoromethyl group .
  • Reactivity Studies : Perform nucleophilic substitution assays (e.g., with Grignard reagents) to quantify kinetic differences vs. non-fluorinated counterparts .

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